Kalopanaxsaponin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

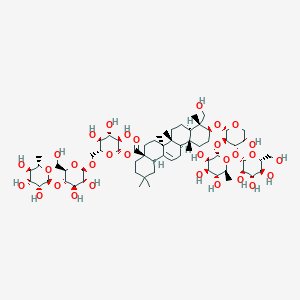

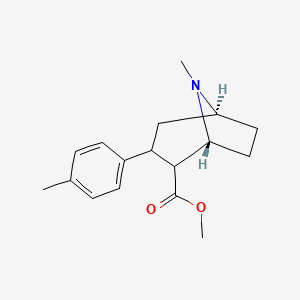

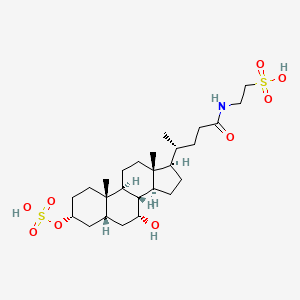

Kalopanaxsaponin C is a triterpenoid saponin with hederagenin as the aglycone part. It has been isolated from the stem bark of Kalopanax pictus. It has a role as an anti-inflammatory agent and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin and a carboxylic ester. It derives from a hederagenin.

科学的研究の応用

Anti-inflammatory Applications

Kalopanaxsaponin B, a primary constituent of Kalopanax pictus, has been studied for its anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, kalopanaxsaponin B was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and enzymes like iNOS and COX-2. This inhibition extends to key signaling pathways involved in inflammation, including IRAK1, IKK-β, NF-κB, and MAP kinases (ERK, JNK, p-38), highlighting kalopanaxsaponin B's potential in ameliorating systemic inflammation induced by LPS, particularly by targeting IRAK1 kinase activity (Joh, Jeong, & Kim, 2012).

Antioxidant and Anti-rheumatoidal Effects

Kalopanaxsaponin A, derived from Kalopanax pictus, has shown potent antioxidant properties in rheumatoid arthritis models. It significantly reduced malondialdehyde formation, a marker of oxidative stress, and enhanced the activities of key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase in rats treated with Freund's complete adjuvant (FCA), suggesting a protective role against rheumatoidal syndromes through its antioxidative mechanisms (Choi et al., 2002).

Amelioration of Colitis

Kalopanaxsaponin B has also been evaluated for its potential in treating colitis. In models of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), kalopanaxsaponin B showed significant inhibitory effects on colon shortening, myeloperoxidase activity, and the expression of pro-inflammatory cytokines in the colon, suggesting its therapeutic potential in inflammatory bowel diseases by modulating the NF-κB pathway (Jeong et al., 2012).

Memory Enhancement

Kalopanaxsaponins A and B have been isolated to study their effects on memory deficits. In models of memory impairment induced by scopolamine, both saponins were found to inhibit acetylcholinesterase activity and reverse memory deficits in various behavioral tests. Furthermore, they modulated the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB), while reducing TNF-α levels, indicating their potential in memory enhancement and neuroprotection (Joh, Lee, & Kim, 2012).

特性

製品名 |

Kalopanaxsaponin C |

|---|---|

分子式 |

C65H106O31 |

分子量 |

1383.5 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O31/c1-25-36(70)40(74)45(79)54(87-25)94-51-31(21-67)90-53(49(83)44(51)78)86-23-32-39(73)43(77)48(82)57(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(95-55-46(80)41(75)37(71)26(2)88-55)50(29(69)22-85-58)93-56-47(81)42(76)38(72)30(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29-,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 |

InChIキー |

WPOFJVWZECLVLS-SLQVDRJLSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)

![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)